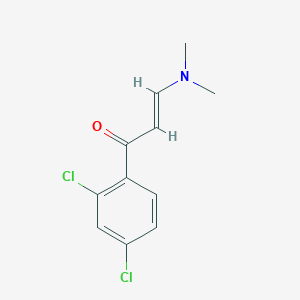
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as DDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DDCP is a yellow crystalline powder that has a molecular weight of 305.2 g/mol.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not fully understood. However, it has been proposed that (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been reported to possess antioxidant properties, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, there are some limitations to the use of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Orientations Futures
There are several future directions for research on (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its effects on other biological pathways and its potential as an antioxidant. Additionally, further studies are needed to understand its mechanism of action and potential side effects and toxicity. Overall, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a promising compound that has the potential to lead to the development of new drugs for the treatment of various disorders.
Méthodes De Synthèse
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be synthesized using various methods. One of the most common methods is the reaction between 2,4-dichlorobenzaldehyde and dimethylaminoacetone in the presence of a base. The reaction yields (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a yellow crystalline powder. The purity of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be improved using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Propriétés
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRNWHRXTOCARP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)
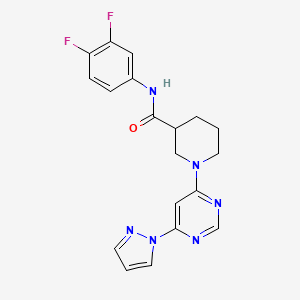
![{6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)
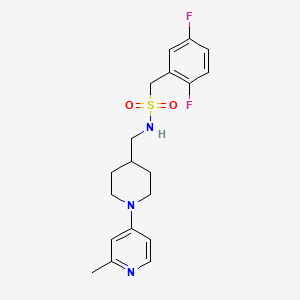
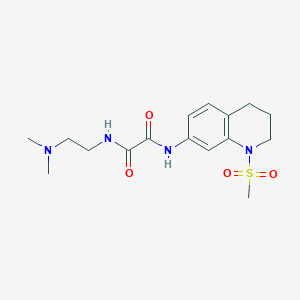
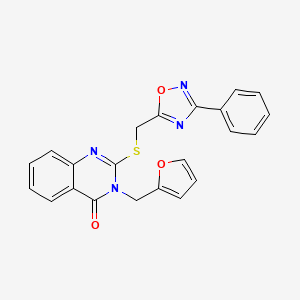
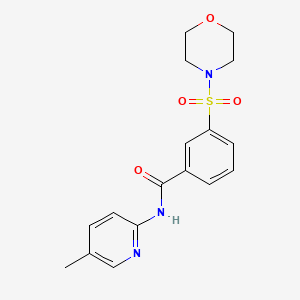


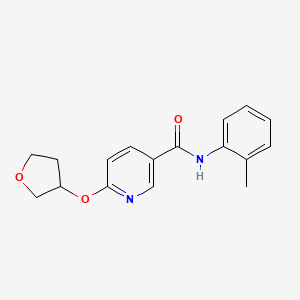
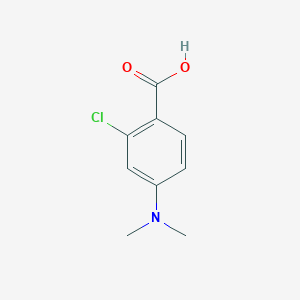


![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)